molecular formula C18H17NO4 B14991830 N,N-bis(2-furylmethyl)-2-phenoxyacetamide

N,N-bis(2-furylmethyl)-2-phenoxyacetamide

Cat. No.: B14991830
M. Wt: 311.3 g/mol
InChI Key: NYWCZYXVUIOKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(2-furylmethyl)-2-phenoxyacetamide is an organic compound that features a complex structure with both furan and phenoxyacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-furylmethyl)-2-phenoxyacetamide typically involves the reaction of 2-furylmethylamine with phenoxyacetyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained. The general reaction scheme is as follows:

    Step 1: Preparation of 2-furylmethylamine by the reduction of 2-furylmethyl ketone.

    Step 2: Reaction of 2-furylmethylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-furylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of N,N-bis(2-furylmethyl)-2-phenoxyethylamine.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

N,N-bis(2-furylmethyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which N,N-bis(2-furylmethyl)-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-furylmethyl)amine
  • N,N-bis(2-furylmethyl)oxamide
  • N,N-bis(2-furylmethyl)acetamide

Uniqueness

N,N-bis(2-furylmethyl)-2-phenoxyacetamide is unique due to the presence of both furan and phenoxyacetamide groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-2-phenoxyacetamide

InChI

InChI=1S/C18H17NO4/c20-18(14-23-15-6-2-1-3-7-15)19(12-16-8-4-10-21-16)13-17-9-5-11-22-17/h1-11H,12-14H2

InChI Key

NYWCZYXVUIOKCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.